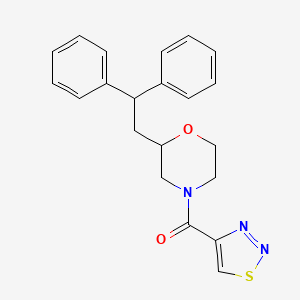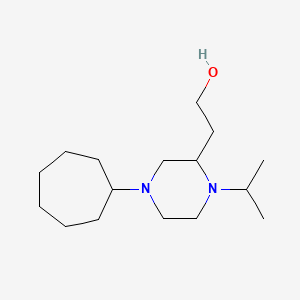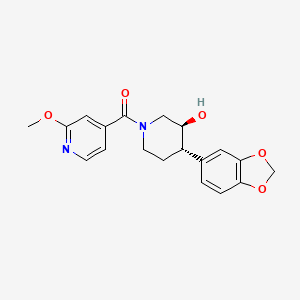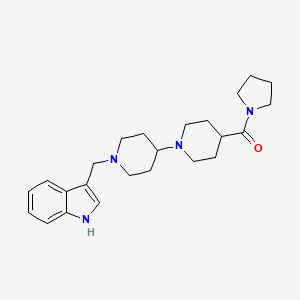
2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine
Übersicht
Beschreibung
2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine, also known as DT-010, is a novel compound that has been synthesized for potential use in scientific research. It is a morpholine derivative with a thiadiazole ring and a diphenylethyl group. This compound has shown promising results in various research studies, and its potential applications are being explored in different fields.
Wirkmechanismus
2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory prostaglandins. It also acts as an antioxidant and scavenges free radicals, reducing oxidative stress in the brain. Additionally, 2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes. 2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have low toxicity. It is also stable under various conditions and can be easily administered to animals. However, one limitation of 2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. One direction is to explore its potential as a therapeutic agent for the treatment of pain and inflammation. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that 2-(2,2-diphenylethyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has neuroprotective effects and can reduce oxidative stress in the brain. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(20-15-27-23-22-20)24-11-12-26-18(14-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18-19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYJADSVVUPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSN=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2,3-difluorobenzyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3806994.png)
![N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3806999.png)

![5-methyl-N-[3-(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)propyl]pyridin-2-amine](/img/structure/B3807017.png)

![N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3807040.png)
![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3807042.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B3807049.png)
![3-(2-methoxyphenyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3807061.png)
![1-cyclopropyl-4-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3807063.png)
![3-(2-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B3807069.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3807075.png)
![2-[(2,5-difluorobenzyl)amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B3807081.png)